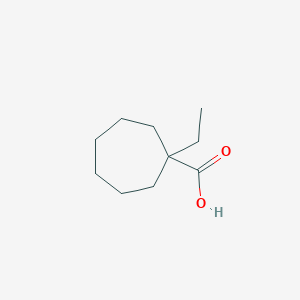
1-Ethylcycloheptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid derivative characterized by a seven-membered cycloheptane ring with an ethyl group and a carboxyl group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcycloheptane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H+ or OH-).
Grignard Reagents: Reaction of Grignard reagents with carbon dioxide forms salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acids.
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes or hydrolysis reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it to alcohols.
Substitution: It can undergo nucleophilic acyl substitution reactions, forming esters, amides, and acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3/THF).
Substitution Reagents: Thionyl chloride (SOCl2) for forming acid chlorides.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Acid Chlorides: Formed by reaction with thionyl chloride.
Scientific Research Applications
1-Ethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Potential use in studying metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethylcycloheptane-1-carboxylic acid involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The carboxyl group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Ethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
Cycloheptanecarboxylic Acid: Lacks the ethyl group, making it less sterically hindered.
1-Methylcycloheptane-1-carboxylic Acid: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Cyclohexanecarboxylic Acid: Contains a six-membered ring, leading to different reactivity and stability.
Uniqueness: The presence of the ethyl group in this compound introduces steric effects that can influence its reactivity and interactions with other molecules, making it unique compared to its analogs .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-ethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-2-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12) |
InChI Key |
OEWCRHJFTRBYNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















